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Abstract
1-(4-Methoxyphenyl)piperazine hydrochloride, also known as pMeOPP or 4-MeOPP, is a

substituted piperazine derivative that has garnered interest in both forensic toxicology and

pharmacological research. Initially identified as a component in recreational "party pills" for its

purported stimulant and euphoric effects, its complex mechanism of action involving multiple

neurotransmitter systems makes it a subject of scientific inquiry.[1] This document provides a

comprehensive technical overview of its discovery, synthesis, physicochemical properties, and

multifaceted pharmacology, intended for a scientific audience.

Discovery and History
The history of 1-(4-Methoxyphenyl)piperazine is not one of traditional pharmaceutical

development but rather of emergence in the recreational drug market. It gained prominence as

a so-called "designer drug," often mixed with other piperazine derivatives like benzylpiperazine

(BZP) to modulate or enhance their psychoactive effects.[1] Consequently, much of the early

scientific literature focuses on its detection in forensic samples, metabolism, and toxicological

profile.[2] Its primary metabolite has been identified as 1-(4-hydroxyphenyl)piperazine, formed

via O-demethylation, a reaction catalyzed mainly by the cytochrome P450 enzyme CYP2D6.[3]

More recently, its interactions with monoamine transporters and receptors have made it a tool

for neuropharmacological research.
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Physicochemical Properties
The compound is typically handled as its hydrochloride salt to improve stability and solubility in

aqueous media for experimental use.[2] Key physicochemical data are summarized below.

Property Value (Free Base)
Value
(Dihydrochloride
Salt)

Reference(s)

Molecular Formula C₁₁H₁₆N₂O C₁₁H₁₆N₂O · 2HCl

Molecular Weight 192.26 g/mol 265.2 g/mol [4]

CAS Number 38212-30-5 38869-47-5 [1][4]

Melting Point 42-47 °C ~240 °C [5]

Density 1.057 g/cm³ Not Reported [5]

UV max (λmax) Not Reported 204, 241, 294 nm [4]

Solubility Not Reported

DMSO: 30 mg/mL

PBS (pH 7.2): 10

mg/mL DMF: 5 mg/mL

Methanol: 1 mg/mL

[4]

Synthesis and Manufacturing
Several synthetic routes to 1-(4-Methoxyphenyl)piperazine have been reported. The final step

typically involves conversion to the hydrochloride salt via treatment with hydrochloric acid.

Experimental Protocols
Protocol 1: One-Pot Synthesis from Diethanolamine and p-Anisidine

This method generates the intermediate in situ and proceeds to the final product in a single

reaction vessel, avoiding the isolation of potentially hazardous intermediates.[6]

Step 1: Intermediate Formation. Slowly add 360 mL of hydrobromic acid (HBr, 0.5 mol) to

0.26 mol of diethanolamine in a suitable reaction flask over one hour.
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Step 2: Cyclization. Stir and reflux the mixture for 12 hours. After reflux, distill the excess

HBr, which can be recycled. The crude product, bis(2-bromoethyl)amine, is used directly

without isolation.

Step 3: N-Arylation. Under a dry nitrogen atmosphere, add a mixture of p-anisidine (0.24

mol), sodium carbonate (0.16 mol), and 80 mL of 1-butanol to the same flask containing the

crude intermediate.

Step 4: Reaction. Heat the mixture to 120°C for 5 hours. Add another portion of sodium

carbonate (0.13 mol) and continue heating for an additional 24 hours.

Step 5: Work-up and Salt Formation. Cool the suspension to room temperature and wash

twice with 100 mL of water. Adjust the pH of the organic layer to 12 with sodium hydroxide,

then wash with saturated brine. Separate the organic layer and adjust its pH to 5 with

concentrated HCl to precipitate the hydrochloride salt.

Step 6: Purification. Distill off the water and 1-butanol to yield the crude HCl salt.

Recrystallize the product from ethanol and dry under vacuum at 100°C to a constant weight.

[6]

Protocol 2: Synthesis via Nucleophilic Aromatic Substitution

This common route involves the reaction of an aniline derivative with a pre-formed piperazine

precursor.[5]

Step 1: Reaction Setup. Combine 4-methoxyaniline and bis(2-chloroethyl)amine

hydrochloride in a reaction vessel with a suitable solvent (e.g., diethyleneglycol monomethyl

ether).[7]

Step 2: Condensation. Heat the reaction mixture at high temperature (e.g., 150°C) for

approximately 12 hours to facilitate the nucleophilic substitution and cyclization, forming the

piperazine ring.[7]

Step 3: Isolation of the Free Base. After cooling, the free base can be isolated using

standard extraction and purification techniques.
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Step 4: Hydrochloride Salt Formation. Dissolve the purified free base in an anhydrous

solvent such as ethanol or diethyl ether. Bubble dry HCl gas through the solution until

precipitation is complete.[5]

Step 5: Purification. Collect the resulting precipitate by filtration, wash with cold anhydrous

solvent, and dry under vacuum to yield 1-(4-Methoxyphenyl)piperazine hydrochloride.
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Caption: Workflow for the one-pot synthesis of 1-(4-Methoxyphenyl)piperazine HCl.

Pharmacology and Mechanism of Action
1-(4-Methoxyphenyl)piperazine hydrochloride exhibits a complex pharmacological profile,

primarily interacting with monoamine neurotransmitter systems. It is characterized by a mixed

mechanism of action, including properties of a serotonin-dopamine reuptake inhibitor and

releasing agent, as well as direct receptor antagonism.[1][4]
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Interaction with Monoamine Transporters
The compound has been shown in vitro to inhibit the reuptake and stimulate the release of

monoamine neurotransmitters, a mechanism it shares with psychostimulants like

amphetamines.[1] This action increases the synaptic concentrations of serotonin and

dopamine, leading to enhanced neurotransmission, which is believed to underlie its stimulant

and euphoric effects.
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Caption: pMeOPP's mechanism on monoamine transporters in the synaptic cleft.

α1-Adrenoceptor Antagonism
Derivatives of pMeOPP have been investigated for their activity as selective antagonists at α1-

adrenoceptors.[8] This property is therapeutically relevant for conditions such as benign

prostatic hyperplasia (BPH), where blocking these receptors in the prostate and bladder neck

leads to smooth muscle relaxation and symptomatic relief.[8] The antagonism at α1-

adrenoceptors prevents endogenous catecholamines like norepinephrine from binding and

eliciting a contractile response.
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Caption: Antagonistic action of pMeOPP at the α1-adrenoceptor signaling pathway.

Pharmacological and Toxicological Data
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While the mechanisms of action are qualitatively understood, specific quantitative data on

binding affinities (Ki) and functional potencies (IC50) for 1-(4-Methoxyphenyl)piperazine at its

primary targets are not extensively documented in publicly available literature. This is often the

case for compounds that emerge outside of formal drug development programs. The table

below summarizes available data and notes areas where information is lacking.
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Target Parameter Value Compound Notes
Reference(s
)

Serotonin

Transporter

(SERT)

IC₅₀ 230 nM m-CPP

Data for

related

compound m-

chlorophenyl

piperazine,

not pMeOPP.

[9]

Dopamine

Transporter

(DAT)

Ki / IC₅₀ Not Reported pMeOPP

Described as

an inhibitor,

but specific

values are

not available.

-

α1-

Adrenoceptor

s

Ki / pA₂ Not Reported pMeOPP

The

methoxyphen

ylpiperazine

moiety is

important for

affinity, but

specific

values for the

para isomer

are not

available.

-

Metabolizing

Enzyme

(CYP2D6)

Km 48.34 µM pMeOPP

Apparent Km

for O-

demethylatio

n by human

CYP2D6.

[3]
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Toxicity Cytotoxicity
Concentratio

n-dependent
pMeOPP

Has

demonstrated

cytotoxic

effects in

various cell

lines.

[5]

Toxicity
Hepatotoxicit

y

Observed at

higher doses
pMeOPP

Potential for

liver toxicity,

especially in

combination

with other

piperazines.

[5]

Applications in Research and Drug Development
1-(4-Methoxyphenyl)piperazine hydrochloride serves as a valuable research tool for:

Probing the Serotonin System: Its activity as a non-selective serotonin receptor agonist and

reuptake inhibitor allows for the investigation of serotonergic pathways in various

neurological and psychiatric models.[2]

Lead Compound for α1-Antagonists: The core structure is a scaffold in the development of

selective α1-adrenoceptor antagonists for potential use in treating BPH.[8]

Forensic and Toxicological Standards: It is used as a reference standard for the analytical

detection of piperazine-based designer drugs in clinical and forensic samples.[4]

Conclusion
1-(4-Methoxyphenyl)piperazine hydrochloride is a compound with a dual identity.

Historically rooted in the world of illicit psychoactives, its complex pharmacology, characterized

by a multi-target engagement of the serotonergic, dopaminergic, and adrenergic systems, has

endowed it with significant value for scientific research. While a comprehensive quantitative

profile of its receptor and transporter interactions remains to be fully elucidated, it serves as an

important chemical probe and a structural template for the development of novel therapeutic

agents, particularly in the realm of α1-adrenoceptor modulation. Further research is warranted
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to precisely quantify its binding and functional parameters to better understand its therapeutic

potential and toxicological risks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b157545?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Para-Methoxyphenylpiperazine
https://www.benchchem.com/product/b127617
https://pubmed.ncbi.nlm.nih.gov/14985146/
https://pubmed.ncbi.nlm.nih.gov/14985146/
https://pubmed.ncbi.nlm.nih.gov/14985146/
https://www.researchgate.net/publication/326339733_Investigation_on_1-Acetyl-4-4-hydroxyphenyl_piperazine_an_anti-fungal_drug_by_spectroscopic_quantum_chemical_computations_and_molecular_docking_studies
https://a.osmarks.net/content/wikipedia_en_all_maxi_2020-08/A/Para-Methoxyphenylpiperazine
https://pubmed.ncbi.nlm.nih.gov/28755886/
https://pubmed.ncbi.nlm.nih.gov/28755886/
https://www.researchgate.net/figure/Preparation-of-1-4-methoxy-phenyl-piperazine-LH7_fig7_341875908
https://www.mdpi.com/1422-0067/22/15/8277
https://pubmed.ncbi.nlm.nih.gov/8595191/
https://pubmed.ncbi.nlm.nih.gov/8595191/
https://www.benchchem.com/product/b157545#discovery-and-history-of-1-4-methoxyphenyl-piperazine-hydrochloride
https://www.benchchem.com/product/b157545#discovery-and-history-of-1-4-methoxyphenyl-piperazine-hydrochloride
https://www.benchchem.com/product/b157545#discovery-and-history-of-1-4-methoxyphenyl-piperazine-hydrochloride
https://www.benchchem.com/product/b157545#discovery-and-history-of-1-4-methoxyphenyl-piperazine-hydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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